![molecular formula C13H22N2O2 B7510404 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as AZD-1775, is a small molecule inhibitor that targets the Wee1 kinase enzyme. It has been extensively studied for its potential use in cancer treatment, particularly in combination with DNA-damaging agents.
Mecanismo De Acción
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits the Wee1 kinase enzyme, which is involved in the DNA damage response pathway. Wee1 phosphorylates the CDK1/cyclin B complex, which is required for cell cycle progression. Inhibition of Wee1 leads to premature entry into mitosis and increased replication stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to induce cell death in a variety of cancer cell lines, particularly in combination with DNA-damaging agents. It has also been shown to enhance the efficacy of radiation therapy. In addition, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is its ability to enhance the efficacy of traditional chemotherapy agents, particularly in p53-deficient cancer cells. However, one limitation is the potential for resistance to develop, particularly in cancer cells with mutations in the Wee1 kinase enzyme.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. Another area of interest is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway. Finally, there is interest in the development of more potent and selective inhibitors of Wee1 kinase.
Métodos De Síntesis
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized through a series of chemical reactions, starting with the reaction of 1,4-dibromobutane with N-methylpyrrolidine to form 1-(bromomethyl)-1-methylpyrrolidinium bromide. This compound is then reacted with sodium hydride and dimethyl malonate to form 1-(2-oxoethyl)-1-methylpyrrolidinium dimethylmalonate. The final step involves the reaction of this compound with 2-azetidinone to form 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, by inhibiting the Wee1 kinase enzyme. Wee1 is involved in the DNA damage response pathway, and its inhibition leads to increased replication stress and DNA damage, ultimately resulting in cell death. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be particularly effective in p53-deficient cancer cells, which are resistant to many traditional chemotherapy agents.
Propiedades
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-7-6-10-15(12)11-13(17)14-8-4-2-1-3-5-9-14/h1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKRGGKSFSWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.